4-Chloro-5-iodobenzene-1,2-diamine
Overview
Description
4-Chloro-5-iodobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6ClIN2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Chloro-5-iodobenzene-1,2-diamine involves several steps. One method involves the use of potassium hydroxide in ethanol and water under reflux conditions . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis
The InChI code for 4-Chloro-5-iodobenzene-1,2-diamine is 1S/C6H6ClIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 .Chemical Reactions Analysis
4-Chloro-5-iodobenzene-1,2-diamine can participate in various chemical reactions. For instance, it can be used in C-C coupling reactions . It can also undergo oxidative C-H amination of N″-aryl-N′-tosyl/N′-methylsulfonylamidines and N,N′-bis(aryl)amidines in the presence of mCPBA .Physical And Chemical Properties Analysis
4-Chloro-5-iodobenzene-1,2-diamine has a molecular weight of 268.48 . It is a powder that is stored at 4 degrees Celsius .Scientific Research Applications
Vibrational Spectra of Halobenzene Cations : This study focused on the vibrational spectra of various halobenzene cations, including chloro- and iodobenzene. These findings are relevant for understanding the electronic and vibrational properties of related compounds like 4-Chloro-5-iodobenzene-1,2-diamine, which can be crucial in materials science and spectroscopic analysis (Kwon, Kim, & Kim, 2002).
Halogen Bonding in Halotriaroylbenzenes : This research on 4-halotriaroylbenzenes, including chloro- and iodo- derivatives, highlights the significance of halogen bonding as a structural determinant. Such insights are valuable in the design of molecular structures and materials where halogen bonding plays a critical role, potentially applicable to 4-Chloro-5-iodobenzene-1,2-diamine (Pigge, Vangala, & Swenson, 2006).
Synthesis of New Fluorinated Polyimides : This paper discusses the synthesis of fluorinated polyimides using diamines, which are structurally similar to 4-Chloro-5-iodobenzene-1,2-diamine. These materials have applications in electronics and aerospace due to their exceptional thermal stability and dielectric properties (Wang, Zhao, & Li, 2012).
Properties of Soluble Copolyamide-imides : This study involves the synthesis of copolyamide-imides using various aromatic diamines, similar to 4-Chloro-5-iodobenzene-1,2-diamine. Such polymers have applications in high-performance materials due to their solubility and thermal stability (Yang & Wei, 2001).
Synthesis of Thermally Stable Polyimides : The synthesis of polyimides using unsymmetrical diamine monomers, akin to 4-Chloro-5-iodobenzene-1,2-diamine, was explored. These polyimides have potential uses in high-temperature applications and electronics (Ghaemy & Alizadeh, 2009).
Low-Pressure Helium Microwave-Induced Plasma Mass Spectrometry : This research, focusing on the detection of halogenated compounds like iodobenzene, provides insights into analytical techniques that could be applied to detect or analyze compounds like 4-Chloro-5-iodobenzene-1,2-diamine (Creed, Davidson, Shen, & Caruso, 1990).
Safety And Hazards
4-Chloro-5-iodobenzene-1,2-diamine is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-chloro-5-iodobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRURZJHRPWUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)I)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodobenzene-1,2-diamine |
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Citations
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